molecular formula C8H6F2O2 B084649 Methyl 2,6-difluorobenzoate CAS No. 13671-00-6

Methyl 2,6-difluorobenzoate

Cat. No. B084649
CAS RN: 13671-00-6
M. Wt: 172.13 g/mol
InChI Key: QNPFLTKQLFSKBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For example, 2-polyfluoroalkylchromones react with 1,3,3-trimethyl-3,4-dihydroisoquinolines to yield zwitterionic axially chiral 6,7-dihydrobenzo[a]quinolizinium derivatives and 2,6-diaryl-4-polyfluoroalkylpyridines through a direct and convenient synthesis method (Sosnovskikh et al., 2003). Another study focused on the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide from 2,6-difluorobenzoic acid in multiple steps, highlighting a detailed synthetic route (Wang et al., 2013).

Molecular Structure Analysis

Studies have utilized X-ray crystallography and computational methods to analyze molecular structures. For instance, the molecular structure of methyl 4-hydroxybenzoate, a related compound, was determined using X-ray crystallography and Hirshfeld surface analysis to understand intermolecular interactions and crystal packing (Sharfalddin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving fluorinated compounds often yield interesting and useful products. For instance, reactions of 2-polyfluoroalkylchromones demonstrated the synthesis of axially chiral derivatives and polyfluoroalkylpyridines, showcasing the chemical versatility of fluorinated benzoates (Sosnovskikh et al., 2003).

Physical Properties Analysis

The study of physical properties such as fluorescence and solubility is crucial for understanding how compounds like methyl 2,6-difluorobenzoate behave under various conditions. Research on related compounds has shown strong fluorescence upon intercalation into double-stranded DNA, indicating potential applications in molecular biology and chemistry (Okuma et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of methyl 2,6-difluorobenzoate and similar compounds have been explored to understand their potential in synthetic chemistry. The reactivity of 2-polyfluoroalkylchromones, leading to the formation of zwitterionic and polyfluoroalkylpyridines derivatives, exemplifies the complex chemical behavior of fluorinated benzoates (Sosnovskikh et al., 2003).

Scientific Research Applications

  • Ionization and Thermodynamics : A study analyzed the ionization constants and limiting conductances of 2,6-difluorobenzoic acids in aqueous solution, providing insights into their acidity and enthalpy changes upon ionization (Strong, L., Waes, C., & Doolittle, K., 1982).

  • Ground-Water Tracer Analysis : Research established a GC analytical method for determining the ground water tracer 2,6-difluorobenzoic acid at the part per billion level, enhancing the understanding of its environmental behavior and interactions (Han, Cong-Hui, 1998).

  • Environmental Analytical Chemistry : A gas-liquid chromatographic procedure was developed for analyzing 2,6-difluorobenzoic acid from pond water, demonstrating its potential in environmental monitoring and analysis (Webster, G., & Worobey, B., 1979).

  • Synthesis and Organic Chemistry : A study detailed the synthesis of Methyl 2,6-difluoro-4-(pivaloylamino)benzoate and related compounds, showcasing its use in complex organic syntheses (Thornton, T., & Jarman, M., 1990).

  • Use in Herbicides : Research on 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline demonstrated its efficacy as a herbicide, indicating potential agricultural applications (Hwang, I., Kim, H., Jeon, D., Hong, K., Song, J., & Cho, Kwang-Yun, 2005).

  • Study of Soil Degradation : A study investigated the degradation of 2,6-difluorobenzoic acid in soil, contributing to the understanding of its environmental fate and impact (Nimmo, W. B., Joustra, K., & Willems, A. G., 1990).

Safety And Hazards

Methyl 2,6-difluorobenzoate is classified as an irritant, causing skin and serious eye irritation . Safety measures include washing hands thoroughly after handling, avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

methyl 2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPFLTKQLFSKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333831
Record name Methyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-difluorobenzoate

CAS RN

13671-00-6
Record name Methyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,6-difluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
SD Salve, AS Bhuktar - J. Phytopharm, 2017 - researchgate.net
The genus Hygrophila auriculata (Schumach.) Heine belongs to family Acanthaceae found in India. Commonly known Kokilaksa, as in Sanskrit. Root and seeds used as tonic, for …
Number of citations: 6 www.researchgate.net
RJ Abraham, S Angiolini, M Edgar… - Journal of the Chemical …, 1995 - pubs.rsc.org
A refined lanthanide induced shift (LIS) technique, using Yb(fod)3 to obtaian the paramagnetic induced shifts of all the spin 1/2 nuclei in the molecule, together with complexation shifts …
Number of citations: 4 pubs.rsc.org
M Wang, M Gao, KD Miller, QH Zheng - Bioorganic & medicinal chemistry …, 2013 - Elsevier
The authentic standard 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-…
Number of citations: 15 www.sciencedirect.com
RJ Abraham, DB Macdonald, ES Pepper - Journal of the Chemical …, 1967 - pubs.rsc.org
The analyses of the ABB′XX′ and ABB′XX′R spectra of a number of 2-substituted 1,3-difluorobenzenes are given. The use of the sub-spectral analysis technique in these …
Number of citations: 5 pubs.rsc.org
RJ Abraham, MA Cooper - Physical Chemistry Chemical Physics, 2016 - pubs.rsc.org
A theoretical analysis of the 4JFF and 5JFF couplings in fluorobenzenes separates the σ and π components of the substituent coefficients. The π bond mechanism is dominant but the σ …
Number of citations: 5 pubs.rsc.org
RJ Abraham, S Angiolini, M Edgar, F Sancassan - researchgate.net
A refined lanthanide induced shift (LIS) technique, using Yb (fod), to obtain the paramagnetic induced shifts of all the spin 1/2 nuclei in the molecule, together with complexation shifts …
Number of citations: 0 www.researchgate.net
X Shang, J Cui, J Wu, AJL Pombeiro, Q Li - Journal of inorganic …, 2008 - Elsevier
Series of polynuclear diorganotin(IV) complexes with di-halogenbenzohydroxamate ligands (substituents=2,4-Cl 2 , 2,4-F 2 , 3,4-F 2 , 2,5-F 2 , 2,6-F 2 ), formulated as the polymeric [R 2 …
Number of citations: 90 www.sciencedirect.com
AM Roe, RA Burton, GL Willey… - Journal of Medicinal …, 1968 - ACS Publications
The preparation of 2, 6-difiuorophenyllithium, and its conversion into a range of 2, 6-difluoroaromaric com-pounds (see Chart I), has led tothe synthesis of several difluoro analogs of …
Number of citations: 56 pubs.acs.org
RJ Abraham, MA Cooper - New Journal of Chemistry, 2019 - pubs.rsc.org
The calculation of the 13C NMR chemical shifts of organic compounds by a combined molecular mechanics (Pcmod 9.1/MMFF94) and ab initio (GIAO (B3LYP/DFT,6-31+G(d)) …
Number of citations: 5 pubs.rsc.org
T Rausis, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
Six different fluoroarenes were submitted to the same transformations. Direct deprotonation with alkyllithium or lithium dialkylamide as reagents and subsequent carboxylation afforded …

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